molecular formula C8H6ClFO4S B13312823 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid

3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B13312823
M. Wt: 252.65 g/mol
InChI Key: IULNVVKXUGQLMS-UHFFFAOYSA-N
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Description

3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid is an organic compound with a unique structure that includes a chloro group, a fluorosulfonyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylbenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups can form strong bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both chloro and fluorosulfonyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

3-chloro-5-fluorosulfonyl-2-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI Key

IULNVVKXUGQLMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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